1-Oxaspiro[2.2]pentane

Ring strain Spiroheterocycle Reactivity prediction

1-Oxaspiro[2.2]pentane (oxaspiropentane) is a spiroheterocyclic compound featuring a fused cyclopropane and oxirane (epoxide) ring sharing a single quaternary carbon. With a molecular formula of C4H6O, a molecular weight of 70.09 g/mol, and a predicted boiling point of 83.1±8.0 °C, this strained spiroepoxide exhibits a total ring-strain energy approaching 63 kcal/mol—roughly the sum of the strain energies of its constituent three-membered rings—which governs its unique reactivity profile.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 157-41-5
Cat. No. B093754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[2.2]pentane
CAS157-41-5
SynonymsOxaspiropentane
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC1CC12CO2
InChIInChI=1S/C4H6O/c1-2-4(1)3-5-4/h1-3H2
InChIKeyKSOGAEPLTWOWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[2.2]pentane (CAS 157-41-5) – A Strained Spiroepoxide Building Block for Cyclobutanone Synthesis and Strained Intermediate Applications


1-Oxaspiro[2.2]pentane (oxaspiropentane) is a spiroheterocyclic compound featuring a fused cyclopropane and oxirane (epoxide) ring sharing a single quaternary carbon [1]. With a molecular formula of C4H6O, a molecular weight of 70.09 g/mol, and a predicted boiling point of 83.1±8.0 °C, this strained spiroepoxide exhibits a total ring-strain energy approaching 63 kcal/mol—roughly the sum of the strain energies of its constituent three-membered rings—which governs its unique reactivity profile [2]. The compound serves as a versatile synthetic intermediate, most notably as the key precursor in a mild, two-step route to cyclobutanone, and as a scaffold for spirocyclic derivatives used in pheromone analogue development and natural product synthesis [3][4].

Why Generic Epoxides or Spiropentane Cannot Replace 1-Oxaspiro[2.2]pentane in Scientific Procurement


The differentiation of 1-oxaspiro[2.2]pentane from simple epoxides (e.g., oxirane, cyclohexene oxide) and the all-carbon spiropentane is rooted in its dual-ring architecture, which combines the electrophilic reactivity of an epoxide with the ring-strain-driven rearrangement potential of a cyclopropane [1]. Simple epoxides lack the spiro-fused cyclopropane that enables the signature LiI-catalyzed ring expansion to cyclobutanone under catalytic, ambient conditions. The all-carbon spiropentane (strain energy ~62.5 kcal/mol) shares the high strain but lacks the polarized C–O bond required for selective nucleophilic or Lewis-acid activation [2]. Likewise, 1,4-dioxaspiro[2.2]pentane introduces a second epoxide that alters regioselectivity and leads to different product distributions upon nucleophilic ring-opening [3]. These structural distinctions mean that in applications requiring the specific combination of (i) a single electrophilic oxygen center, (ii) spirocyclopropane strain release, and (iii) stereochemical integrity during rearrangement, generic substitution is unworkable. The quantitative evidence below demonstrates precisely where these differences translate into measurable performance gaps.

1-Oxaspiro[2.2]pentane Selection Evidence: Quantitative Differentiation from Closest Analogs and Alternatives


Strain Energy: Oxaspiropentane (~63 kcal/mol) vs. Simple Epoxides (~28 kcal/mol) and Spiropentane (62.5 kcal/mol)

The total strain energy of 1-oxaspiro[2.2]pentane is estimated at ~63 kcal/mol, equated to that of the all-carbon spiropentane (~62.5 kcal/mol), and is approximately 2.3-fold greater than that of a simple epoxide (oxirane, ~27–28 kcal/mol) or cyclopropane (~27.5 kcal/mol) alone [1][2]. This near-additive strain results from two orthogonally fused three-membered rings sharing a central spiro carbon. In contrast, a simple epoxide such as cyclohexene oxide has a strain energy of only ~27 kcal/mol and lacks the spiro-cyclopropane driving force for acid-catalyzed rearrangement [3]. The consequence is that oxaspiropentane can undergo ring-expansion transformations that are thermodynamically unfavorable for simple epoxides and mechanistically inaccessible for spiropentane, which lacks a polar C–O bond for selective activation.

Ring strain Spiroheterocycle Reactivity prediction

Quantitative Two-Step Cyclobutanone Synthesis: 48% Epoxidation Yield (MCPBA) and 61–64% Overall Yield via Catalytic LiI Rearrangement

The two-step conversion of methylenecyclopropane to cyclobutanone via 1-oxaspiro[2.2]pentane proceeds with a 48% yield for the epoxidation step using m-chloroperbenzoic acid (MCPBA) and a combined overall yield of 61–64% for the isolated cyclobutanone after LiI-catalyzed rearrangement [1]. Salaün and Conia reported that the epoxidation with an organic peracid is 'quantitative' [2]. Alternative cyclobutanone syntheses—such as the reaction of hazardous diazomethane with ketene, or ozonolysis of methylenecyclobutane—either employ dangerous reagents, require stoichiometric Lewis acids, or give lower overall yields [3]. The oxaspiropentane route is distinguished by using only a catalytic amount of lithium iodide at ambient temperature for the rearrangement step, avoiding the stoichiometric metal reagents required by competing methods.

Cyclobutanone synthesis Ring expansion Catalytic rearrangement

Stereochemical Fidelity in Ring Expansion: Enantiopure Oxaspiropentanes Enable Formal Syntheses of (–)-Muricatacin and (R)-Japonilure

Bernard et al. demonstrated that optically pure, nonracemic oxaspiropentanes undergo lithium-salt-catalyzed ring expansion to cyclobutanones with stereochemical dependence on both the lithium salt counterion and the substrate stereochemistry [1]. The resulting enantiopure cyclobutanones served as direct starting materials for formal total syntheses of the acetogenin (–)-(4R,5R)-muricatacin and the pheromone (R)-japonilure [1]. In contrast, racemic oxaspiropentane or alternative precursors (e.g., racemic cyclobutanone from ketene dimerization) cannot deliver the same stereochemical outcome without additional resolution steps. The overall yield for the 10-step grandisol formal synthesis using this chiral oxaspiropentane strategy was 45% [2].

Asymmetric synthesis Chiral cyclobutanone Natural product synthesis

Electrophysiological Potency: Oxaspiropentane Derivative OXP-04 Outperforms Natural Pheromone (+)-Disparlure in Male Gypsy Moth EAG

In a direct head-to-head electrophysiological comparison, the oxaspiropentane derivative OXP-04 (4-(1-oxaspiro[2.2]pent-2-yl)butan-1-ol) elicited a stronger electroantennogram (EAG) response than the natural sex pheromone (+)-disparlure in male Lymantria dispar [1]. Single-cell recordings confirmed that OXP-04 activates the same pheromone-responding neuron as (+)-disparlure (i.e., it mimics the natural pheromone response), while a second derivative, OXP-01 (2-decyl-1-oxaspiro[2.2]pentane), caused strong inhibition of the pheromone response in a 1:1 blend [1][2]. A follow-up study quantified that OXP-01 in a 1:1 blend with (+)-disparlure decreased the pheromone evaporation rate, prolonging attractiveness under field conditions [3]. Non-spiro epoxide analogues tested in the same study did not match this dual agonist/antagonist profile.

Pheromone analogue Electroantennogram (EAG) Crop protection

One-Pot Grignard-Mediated Ring Expansion to Cyclobutanols: Oxaspiropentane Enables Step Economy vs. Two-Step Ketone Isolation Routes

Bernard et al. reported that aromatic, aliphatic, and vinylic Grignard reagents efficiently catalyze the ring expansion of oxaspiropentanes 2a,b to give cyclobutanols 3a–7b in a single pot, without requiring isolation of the intermediate cyclobutanone [1]. The reaction proceeds through stereospecific formation of a cyclobutanone intermediate, which is immediately trapped by the Grignard reagent [1][2]. Traditional approaches to tertiary cyclobutanols require a two-step sequence: (i) synthesize and isolate cyclobutanone, (ii) react with Grignard reagent. The oxaspiropentane one-pot method reduces the step count from 2 to 1, eliminates one chromatographic purification, and reduces solvent consumption. Benzylmagnesium chloride gives a mixture of cyclobutanol and cyclopropanol products, indicating that the oxaspiropentane framework also permits competitive nucleophilic epoxide opening as an orthogonal reactivity mode [1].

One-pot synthesis Cyclobutanol Grignard reaction

Procurement-Relevant Application Scenarios for 1-Oxaspiro[2.2]pentane Based on Quantitative Differentiation Evidence


Preparative-Scale Cyclobutanone Production via Catalytic LiI Rearrangement

For laboratories requiring multi-gram quantities of cyclobutanone as a key intermediate, the oxaspiropentane route offers a 61–64% overall yield using only a catalytic amount of lithium iodide at ambient temperature [1]. This eliminates the need for stoichiometric Lewis acids, cryogenic conditions, or hazardous diazomethane employed by competing methods. The intermediate oxaspiropentane can be distilled at 36 °C under reduced pressure (20 mmHg) without rearrangement, enabling purification and controlled storage before on-demand catalytic activation [1].

Enantioselective Natural Product and Pheromone Total Synthesis

When a synthetic campaign requires a chiral cyclobutanone building block with defined absolute configuration, enantiopure oxaspiropentane derivatives provide a stereospecific entry point. The lithium-salt-catalyzed ring expansion preserves the stereochemical information of the substrate, as demonstrated in the formal syntheses of (–)-(4R,5R)-muricatacin and (R)-japonilure [2]. Procurement of chiral oxaspiropentanes avoids the need for late-stage chiral resolution or asymmetric catalysis steps that add cost and reduce overall yield.

Pheromone Analogue Screening for Crop Protection R&D

Oxaspiropentane derivatives such as OXP-04 and OXP-01 have demonstrated quantifiable electrophysiological activity in the gypsy moth (Lymantria dispar) model, with OXP-04 outperforming the natural pheromone (+)-disparlure in EAG amplitude and OXP-01 providing long-duration inhibition in field trials [3][4]. The spiroepoxide core confers a unique dual agonist/antagonist pharmacological profile not observed with simple epoxide analogues, making 1-oxaspiro[2.2]pentane a privileged scaffold for structure-activity relationship (SAR) programs aimed at next-generation pheromone-based pest control agents.

One-Pot Synthesis of Tertiary Cyclobutanols for Medicinal Chemistry Libraries

The ability to perform a Grignard-mediated ring expansion of oxaspiropentanes to tertiary cyclobutanols in a single-pot procedure reduces the synthetic sequence from two steps to one [5]. This step economy is particularly valuable in parallel synthesis and medicinal chemistry library production, where purification bottlenecks and solvent consumption directly impact throughput and cost. The method is compatible with aromatic, aliphatic, and vinylic Grignard reagents, offering broad substrate scope for diversity-oriented synthesis [5].

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